[2,2'-Bipyridine]-5-carbonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-pyridin-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIRMJXGWBMBHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462241 | |
| Record name | [2,2'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1802-28-4 | |
| Record name | [2,2'-Bipyridine]-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Bipyridine Derivatives in Contemporary Chemistry
Bipyridine and its derivatives are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide array of metal ions. nih.govnih.gov These compounds, consisting of two interconnected pyridine (B92270) rings, act as chelating ligands, binding to metals through their nitrogen atoms. wikipedia.orgwikipedia.org This chelating ability is fundamental to their diverse applications, which span from catalysis and materials science to the development of photosensitizers and biologically active molecules. nih.govresearchgate.net
The versatility of the bipyridine scaffold allows for the introduction of various functional groups, which can fine-tune the electronic and steric properties of the resulting ligands. researchgate.net This adaptability has fueled extensive research into creating new bipyridine derivatives with tailored functionalities for specific applications. nih.govresearchgate.net
Role of the 5 Cyanobipyridine Moiety in Modulating Ligand Properties and Reactivity
The introduction of a cyano (-C≡N) group at the 5-position of the bipyridine ring system in [2,2'-Bipyridine]-5-carbonitrile significantly alters its electronic properties. smolecule.com The electron-withdrawing nature of the nitrile group decreases the electron density on the pyridine (B92270) rings. smolecule.com This modification has a profound impact on the ligand's coordination behavior.
This altered electronic landscape can influence the binding affinity and reactivity of the ligand towards metal centers. smolecule.com For instance, the coordination of a 4-cyanopyridine (B195900) ligand to cobalt(II) porphyrins has been shown to influence the structural and electronic properties of the resulting complexes. nih.gov The electron-accepting character of the cyanopyridine ligand plays a crucial role in these interactions. nih.gov
| Property | Description |
| IUPAC Name | This compound |
| CAS Number | 1802-28-4 |
| Molecular Formula | C11H7N3 |
| Molecular Weight | 181.198 g/mol |
| SMILES | N#Cc1ccc(nc1)-c1ccccn1 |
| InChIKey | PXIRMJXGWBMBHR-UHFFFAOYSA-N |
Table 1: Chemical Identification of this compound. Data sourced from Matrix Fine Chemicals. matrix-fine-chemicals.com
Overview of Key Research Areas and Emerging Trends for the Compound
Strategies for Carbon-Carbon Bond Formation in Bipyridine Scaffolds
The construction of the C(sp²)–C(sp²) bond linking the two pyridine (B92270) rings is a cornerstone of bipyridine synthesis. Metal-catalyzed cross-coupling and homocoupling reactions are the most prominent and widely utilized methods to achieve this transformation. mdpi.com
Metal-Catalyzed Cross-Coupling Reactions (Suzuki, Negishi, Stille)
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been extensively applied to the synthesis of bipyridine structures. mdpi.compreprints.org These reactions typically involve the coupling of a pyridine-based organometallic reagent with a halopyridine in the presence of a transition metal catalyst, most commonly palladium or nickel. wikipedia.org
Suzuki Coupling: The Suzuki coupling reaction is a particularly attractive method for constructing the bipyridine framework due to its mild reaction conditions and the commercial availability and stability of boronic acid and ester reagents. mdpi.comresearchgate.net This reaction involves the palladium-catalyzed coupling of a pyridylboronic acid or ester with a halopyridine. mdpi.com However, a significant challenge in these reactions is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity. researchgate.net
Negishi Coupling: The Negishi coupling offers a highly effective alternative for bipyridine synthesis, demonstrating high yields, mild conditions, and tolerance to a wide array of functional groups, including cyano groups. orgsyn.orgorgsyn.org This reaction couples organozinc compounds with organic halides or triflates, catalyzed by a palladium or nickel complex. wikipedia.org Pyridylzinc halides, which can be prepared through transmetalation of pyridyllithium or direct reaction of halopyridines with activated zinc, are common coupling partners. orgsyn.org The Negishi coupling has been successfully used to synthesize various substituted 2,2'-bipyridines. mdpi.comwikipedia.org
Stille Coupling: The Stille coupling utilizes organotin reagents and is known for its high reactivity, sometimes succeeding where Suzuki couplings fail. mdpi.com This method involves the palladium-catalyzed coupling of an organostannane with a halide or triflate. libretexts.org While effective for synthesizing bipyridine derivatives, a major drawback of the Stille coupling is the high toxicity of the organotin reactants. mdpi.comresearchgate.net
| Coupling Reaction | Catalyst | Reactants | Key Advantages | Key Disadvantages | Ref. |
| Suzuki | Palladium-based | Pyridylboronic acid/ester + Halopyridine | Mild conditions, stable reagents | Catalyst inhibition by product | mdpi.comresearchgate.net |
| Negishi | Palladium or Nickel-based | Pyridylzinc halide + Halopyridine/triflate | High yield, mild conditions, functional group tolerance | Air- and moisture-sensitive reagents | wikipedia.orgorgsyn.orgorgsyn.org |
| Stille | Palladium-based | Pyridylstannane + Halopyridine/triflate | High reactivity | Toxicity of organotin reagents | mdpi.comresearchgate.netlibretexts.org |
Metal-Catalyzed Homocoupling Reactions (Wurtz, Ullmann)
Homocoupling reactions provide a direct route to symmetrical bipyridines, including those that can be precursors to or bear the 5-carbonitrile functionality.
Wurtz Coupling: The Wurtz reaction is a useful method for synthesizing symmetrical bipyridines. mdpi.compreprints.org It traditionally involves the reaction of organic halides with sodium metal. An improved and more efficient approach involves the transition-metal-catalyzed homocoupling of Grignard reagents. mdpi.com
Ullmann Coupling: The Ullmann coupling is another valuable technique for producing symmetrical bipyridines. mdpi.compreprints.org The classic method involves the copper-mediated homocoupling of aryl halides, though it often requires high temperatures. mdpi.com More recent developments have introduced palladium-catalyzed homocoupling of bromopyridines, which can proceed under more manageable conditions. mdpi.compreprints.org Nickel-catalyzed reductive homocoupling of halopyridines, such as 2-bromo-5-cyanopyridine, has also been shown to be an efficient method for synthesizing symmetrical bipyridines like 2,2'-bipyridine-5,5'-dicarbonitrile.
| Homocoupling Reaction | Catalyst/Reagent | Substrate | Key Features | Ref. |
| Wurtz | Sodium metal or Transition metal catalyst | Halopyridine or Pyridyl Grignard reagent | Good for symmetrical bipyridines | mdpi.compreprints.org |
| Ullmann | Copper or Palladium/Nickel catalyst | Halopyridine | Yields symmetrical bipyridines; modern methods have improved conditions | mdpi.compreprints.org |
Transition Metal-Catalyzed Alkyne/Nitrile [2+2+2] Cycloaddition Reactions
A powerful and atom-economical strategy for constructing the pyridine rings of a bipyridine system is the transition metal-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. clockss.orgresearchgate.net This method allows for the formation of highly substituted pyridines in a single step. acs.org The synthesis of 2,2'-bipyridines can be achieved through various intramolecular and intermolecular cycloaddition pathways. clockss.org For instance, the reaction of α,ω-diynes with 2-cyanopyridine (B140075) derivatives, catalyzed by transition metals, provides a reliable route to 2,2'-bipyridines without regiochemical issues. clockss.org Cobalt and nickel complexes are often employed as catalysts in these transformations. clockss.orgsemanticscholar.org
Functional Group Transformations and Derivatization Approaches
Once the bipyridine core is established, or by using appropriately functionalized starting materials, the introduction of the cyano group and other substituents can be achieved through various chemical transformations.
Introduction of Cyano Groups through Nucleophilic Substitution Reactions
The introduction of a cyano group onto a pyridine or bipyridine ring is commonly achieved through nucleophilic substitution of a leaving group, such as a halogen. google.com This can be accomplished by reacting a halopyridine or halobipyridine with a cyanide source, such as cuprous cyanide or an alkali metal cyanide. google.com Another approach involves the activation of pyridine N-oxides, which can then react with a cyanide source to introduce the cyano group at the 2-position. youtube.comresearchgate.net These methods are crucial for the synthesis of this compound from a pre-formed bipyridine precursor.
Multicomponent and Cyclization Reactions for Substituted Bipyridines
Multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex, substituted pyridines by combining three or more reactants in a single step. nih.govscirp.orgrsc.org These reactions can be used to construct a functionalized pyridine ring that is then coupled to form a bipyridine, or in some cases, to build the bipyridine scaffold directly. For example, a three-component synthesis of polysubstituted pyridines has been developed based on an aza-Wittig reaction followed by a Diels-Alder cycloaddition. nih.govrsc.org Cyclization reactions, such as the formal (3+3) cyclization of pyridinium (B92312) 1,4-zwitterions, also provide a route to substituted six-membered heterocyclic rings that can be precursors to functionalized bipyridines. mdpi.com
Optimization of Reaction Conditions and Regioselectivity in the Synthesis of this compound and its Derivatives
The synthesis of this compound and its functionalized analogues is a nuanced process where the optimization of reaction conditions is paramount to achieving high yields and controlling regioselectivity. The strategic selection of catalysts, ligands, bases, and solvents plays a critical role in directing the reaction towards the desired isomer, particularly when multiple reactive sites are present on the precursor molecules.
A significant body of research has focused on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of the bipyridine framework. acs.orgnih.gov The efficiency and selectivity of these reactions are highly dependent on the fine-tuning of various parameters.
Catalyst and Ligand Effects
The choice of palladium catalyst and the associated ligands is a primary determinant of reaction success. nih.gov For instance, in Suzuki-Miyaura coupling reactions, catalysts like bis(triphenylphosphino)palladium dichloride are commonly employed. acs.org The catalyst loading is a crucial variable to optimize; studies have shown that varying the mole percentage of the catalyst can significantly impact product yield. acs.org For example, in the synthesis of certain bipyridine derivatives, increasing the catalyst from 1 mol% to 5 mol% resulted in a substantial increase in yield, while a further increase to 10 mol% offered no significant advantage. acs.org
The nature of the ligand coordinated to the palladium center also exerts a strong influence on the reaction's outcome. Ligands can affect the catalyst's stability, solubility, and reactivity, thereby influencing both yield and regioselectivity. nih.gov For instance, the use of imidazolium (B1220033) salts as ligands for the palladium catalyst in Suzuki coupling has been reported to achieve high turnover numbers. nih.gov
Impact of Base and Solvent
The selection of the base and solvent system is another critical aspect of optimizing the synthesis of bipyridine derivatives. A variety of bases, including sodium carbonate, potassium carbonate, cesium carbonate, and barium carbonate, have been investigated. acs.org In some reported Suzuki coupling reactions for bipyridine synthesis, the yield was found to be independent of the base used. acs.org However, in other systems, the choice of base can be crucial for achieving high yields.
The solvent system, which often includes a mixture of an organic solvent and an aqueous solution, facilitates the dissolution of reactants and reagents and can influence the reaction rate and selectivity. Common solvents for Suzuki-Miyaura couplings include 1,4-dioxane, toluene, and ethanol. acs.org The development of protocols using water as a solvent represents a more sustainable and environmentally friendly approach. rsc.org
Regioselectivity in Functionalized Derivatives
When synthesizing functionalized bipyridine derivatives, controlling the position of the new substituent (regioselectivity) is a key challenge. This is particularly relevant when the pyridine precursors have multiple potential reaction sites. For example, in the synthesis of unsymmetrically substituted 2,2'-bipyridines, the strategic use of protecting groups and the inherent reactivity differences of various leaving groups can be exploited to direct the reaction to a specific position. beilstein-journals.orgnih.gov
One approach involves the use of a precursor with two different leaving groups that exhibit different reactivities in palladium-catalyzed couplings. For instance, a chloro-substituted 2,2'-bipyrid-4-yl nonaflate can undergo sequential coupling reactions. beilstein-journals.orgnih.gov The more reactive nonaflate group can be selectively substituted in a first Suzuki coupling, leaving the chloro substituent intact for a subsequent coupling reaction, such as a Sonogashira coupling, to introduce a different functional group. beilstein-journals.orgnih.gov This stepwise approach allows for the controlled synthesis of highly functionalized and unsymmetrical bipyridine derivatives.
Data from Synthetic Optimization Studies
The following tables summarize key findings from various studies on the optimization of reaction conditions for the synthesis of bipyridine derivatives.
| Catalyst Loading (mol %) | Product Yield (%) |
|---|---|
| 1 | 37 |
| 5 | 69 |
| 10 | 67 |
| Reaction Time (h) | Product Yield (%) |
|---|---|
| 2 | 32 |
| 8 | 67 |
| 24 | 69 |
| 48 | 68 |
| Precursor | Coupling Partner | Reaction Type | Product | Yield (%) |
|---|---|---|---|---|
| Chloro-substituted 2,2'-bipyrid-4-yl nonaflate | Phenylboronic acid | Suzuki Coupling (1st step) | Phenyl-substituted chloro-bipyridine | - |
| Phenyl-substituted chloro-bipyridine | Another arylboronic acid | Suzuki Coupling (2nd step) | Di-aryl substituted bipyridine | 54 |
| Phenyl-substituted chloro-bipyridine | (Cyclopropyl)ethyne | Sonogashira Coupling (2nd step) | Aryl-alkynyl substituted bipyridine | - |
Note: Specific yield for the first step and the Sonogashira coupling were not provided in the source material, but the text indicates the first step is efficient and the second is moderate.
Principles of Ligand Design: Influence of the Nitrile Group on Coordination Behavior
The design of ligands for specific applications in coordination chemistry hinges on the predictable modification of their electronic and steric properties. In this compound, the introduction of a nitrile group serves as a powerful tool to tune the ligand's coordination behavior.
Electronic Effects of the Electron-Withdrawing Nitrile Substituent on Pyridine Rings
The cyano (-CN) group is a potent electron-withdrawing substituent, which profoundly alters the electronic landscape of the 2,2'-bipyridine (B1663995) (bpy) scaffold. This influence is exerted through two primary mechanisms:
Inductive Effect: The nitrogen atom in the nitrile group is highly electronegative, pulling electron density away from the pyridine ring through the sigma bond framework.
Resonance Effect: The nitrile group can participate in the π-system of the pyridine ring, delocalizing electron density and further reducing the electron richness of the aromatic system.
This net withdrawal of electron density lowers the energy of the ligand's π* orbitals. This modification is crucial as it makes the ligand a better π-acceptor in coordination complexes. nih.gov The electron-poor nature of the pyridine rings in this compound enhances its ability to stabilize low-valent metal centers through metal-to-ligand back-donation. nih.govunibo.it In some ruthenium complexes with related nitrile-substituted ligands, this effect is evident in the electrochemical properties, where the first reduction is localized on the nitrile-bearing ligand. acs.org
| Electronic Effect | Description | Consequence for Coordination |
| Inductive Withdrawal | The electronegative nitrile group pulls sigma-electron density from the pyridine ring. | Reduces the basicity and sigma-donor strength of the pyridine nitrogen atoms. |
| Resonance Withdrawal | The π-system of the nitrile group delocalizes electron density from the pyridine ring. | Lowers the energy of the ligand's π* orbitals, enhancing its π-acceptor capability. |
| Enhanced π-Acidity | The overall electron deficiency makes the ligand a stronger π-acceptor. | Stabilizes electron-rich, low-valent metal centers through enhanced back-bonding. nih.govunibo.it |
Impact on Binding Affinity and Reactivity Towards Metal Centers
The electronic perturbations caused by the nitrile group have a direct impact on the ligand's binding affinity and the reactivity of the resulting metal complexes. The reduction in electron density on the pyridine nitrogen atoms decreases the ligand's basicity, which can weaken the sigma-donation component of the metal-ligand bond. unibo.it
Formation of Stable Complexes with Transition Metals
Like its parent compound, 2,2'-bipyridine, this compound readily forms stable complexes with a wide array of transition metals. wikipedia.org It almost invariably acts as a bidentate ligand, chelating to the metal center through the nitrogen atoms of its two pyridine rings. wikipedia.orgresearchgate.net
Stoichiometry and Geometrical Aspects of Metal-Ligand Adducts
The stoichiometry of the resulting metal-ligand adducts is dependent on the coordination number and preferred geometry of the metal ion. For hexacoordinate metals like iron(II), ruthenium(II), and cobalt(II), the most common stoichiometry involves three bidentate ligands coordinating to one metal center, forming an octahedral complex with the general formula [M(bpy-CN)₃]ⁿ⁺. wikipedia.orgacs.org These tris-chelate complexes are chiral and can exist as enantiomeric pairs. wikipedia.org Other stoichiometries, such as [M(bpy-CN)₂X₂]ⁿ⁺ (where X is a monodentate ligand), are also prevalent, leading to various isomers of octahedral or square planar geometries. wikipedia.orgresearchgate.net
| Metal Ion Example | Typical Stoichiometry | Common Geometry |
| Ru(II) | [Ru(bpy-CN)₃]²⁺ | Octahedral |
| Fe(II) | [Fe(bpy-CN)₃]²⁺ | Octahedral |
| Cu(II) | [Cu(bpy-CN)₂]²⁺, [Cu(bpy-CN)Cl₂] | Square Planar, Distorted Octahedral |
| Mn(II) | [Mn(bpy-CN)Cl₂] | Tetrahedral/Octahedral |
Chelation Dynamics and Thermodynamic Stability of Complexes
The high stability of bipyridine complexes is largely attributed to the chelate effect. The simultaneous binding of both nitrogen atoms of a single ligand molecule to a metal center is entropically more favorable than the binding of two separate monodentate ligands (like pyridine). This results in significantly higher thermodynamic stability constants for bipyridine complexes compared to their pyridine analogues. nih.gov
Structural Characterization of Metal Complexes
The definitive structures of metal complexes containing this compound and its derivatives are determined using a combination of spectroscopic and analytical methods.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. mdpi.commdpi.com For example, in related nitrile-substituted bipyridine complexes, crystallography has revealed key details like the planarity of the ligand upon coordination and specific metal-nitrogen bond distances. mdpi.com
Infrared (IR) Spectroscopy: The stretching frequency of the nitrile group (ν(C≡N)) is a valuable diagnostic tool. Upon coordination to a metal center, this frequency can shift. A decrease in the stretching frequency is often interpreted as evidence of metal-to-ligand π-back-donation, which weakens the C≡N triple bond. nih.govacs.org
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to probe the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons on the pyridine rings are sensitive to the electronic environment and change significantly upon coordination to a metal. nih.govunibo.it
UV-Visible Spectroscopy: These complexes often exhibit intense colors due to electronic transitions, particularly metal-to-ligand charge transfer (MLCT) bands, which are characteristic of bipyridine complexes. wikipedia.orgresearchgate.net The energy of these transitions can be modulated by the electronic effects of the nitrile substituent.
| Analytical Technique | Information Obtained | Example Finding for Nitrile-Bipyridine Type Complexes |
| X-ray Crystallography | Precise 3D structure, bond lengths, angles | Determination of octahedral or square planar geometries; reveals Fe-N distances around 1.9 Å in some systems. unibo.it |
| IR Spectroscopy | Vibrational frequencies of functional groups | Shift in the ν(C≡N) band upon coordination, indicating changes in bond order due to back-donation. nih.gov |
| ¹³C NMR Spectroscopy | Chemical environment of carbon atoms | A significant downfield shift (Δδ) of the nitrile carbon signal upon coordination indicates charge donation to the metal. unibo.it |
| UV-Vis Spectroscopy | Electronic transitions | Observation of intense Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region. wikipedia.org |
X-ray Crystallography for Elucidating Coordination Geometries
In typical complexes, the this compound ligand is expected to coordinate to a metal ion through its two nitrogen atoms, forming a stable five-membered chelate ring. The geometry of the resulting complex, whether it be octahedral, square planar, or tetrahedral, is dictated by the nature of the metal ion, its oxidation state, and the other ligands present in the coordination sphere. For instance, with transition metals like iron(II) or ruthenium(II), tris-chelate complexes of the type [M(bpy-CN)₃]²⁺ are expected to form, exhibiting an octahedral geometry. wikipedia.org Similarly, square planar complexes, for example with platinum(II) or palladium(II), of the form [M(bpy-CN)₂]²⁺ can be anticipated. wikipedia.org
The presence of the carbonitrile group in this compound is likely to influence the crystal packing through intermolecular interactions, such as dipole-dipole interactions or C-H···N hydrogen bonds involving the cyano nitrogen. These interactions can lead to the formation of extended supramolecular architectures in the solid state.
Table 1: Expected Coordination Geometries for Metal Complexes of this compound
| Metal Ion Example | Typical Coordination Number | Expected Geometry |
| Fe(II), Ru(II), Co(II) | 6 | Octahedral |
| Pt(II), Pd(II) | 4 | Square Planar |
| Cu(II) | 4, 5, or 6 | Square Planar, Square Pyramidal, or Distorted Octahedral |
| Zn(II) | 4 or 6 | Tetrahedral or Octahedral |
Spectroscopic Techniques (e.g., NMR, IR, UV-Vis) for Structural Elucidation
Spectroscopic methods are crucial for characterizing coordination complexes in solution and for providing evidence of ligand coordination and structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes of this compound. Upon coordination to a metal ion, the chemical shifts of the ligand's protons and carbons are expected to change significantly compared to the free ligand. The analysis of these shifts, along with coupling constants, can confirm the coordination of the ligand and provide information about the symmetry of the complex. In general, the proton signals of the bipyridine ring shift downfield upon coordination. The specific shifts can also give clues about the conformation of the ligand and the nature of the metal-ligand bond. For instance, in square-planar d⁸ metal complexes of 2,2'-bipyridine, the H5 and H5' protons often exhibit the most upfield shifts, which can be used to assign the binding modes. nih.govcapes.gov.brrsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the this compound ligand through changes in the vibrational frequencies of the bipyridine ring and the carbonitrile group. The C=N and C=C stretching vibrations of the pyridine rings, which appear in the 1400-1600 cm⁻¹ region, typically shift to higher frequencies upon coordination due to the rigidification of the ligand system. nih.govresearchgate.net A key feature in the IR spectrum of this compound complexes would be the stretching vibration of the cyano group (ν(C≡N)). The position of this band is sensitive to the electronic environment and can indicate whether the nitrile group is involved in coordination or intermolecular interactions. Typically, the free nitrile group shows a sharp absorption around 2220-2240 cm⁻¹. Upon coordination of the bipyridine moiety, the electron density on the ligand is altered, which can cause a shift in the ν(C≡N) frequency.
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of this compound complexes are expected to be characterized by intense absorption bands in the UV and visible regions. These absorptions arise from two main types of electronic transitions: ligand-centered (π→π) transitions and metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org The π→π transitions are typically observed in the UV region and are characteristic of the bipyridyl aromatic system. The MLCT bands, which involve the transfer of an electron from a metal d-orbital to a π* orbital of the ligand, are often found in the visible region and are responsible for the color of many of these complexes. The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the substituents on the bipyridine ligand. The electron-withdrawing cyano group in the 5-position is expected to lower the energy of the ligand's π* orbitals, leading to a red shift (bathochromic shift) of the MLCT bands compared to the corresponding complexes with unsubstituted 2,2'-bipyridine.
Table 2: Expected Spectroscopic Features for a [M(this compound)n]ˣ⁺ Complex
| Spectroscopic Technique | Feature | Expected Observation |
| ¹H NMR | Aromatic Protons | Downfield shift upon coordination |
| IR | ν(C=N), ν(C=C) | Shift to higher frequency |
| IR | ν(C≡N) | Shift in position and/or intensity upon coordination |
| UV-Vis | π→π* | Intense absorption in the UV region |
| UV-Vis | MLCT | Absorption in the visible region, red-shifted compared to unsubstituted bipyridine complexes |
Investigations of Metal-Ligand Interactions and Electronic Structure Perturbations
The introduction of a carbonitrile group at the 5-position of the 2,2'-bipyridine framework significantly perturbs the electronic structure of the ligand and, consequently, the nature of the metal-ligand interactions. The cyano group is strongly electron-withdrawing through both inductive and resonance effects. This has a profound impact on the properties of the resulting coordination complexes.
Computational studies, such as those using Density Functional Theory (DFT), are instrumental in understanding these electronic perturbations. nih.govmaynoothuniversity.iemaynoothuniversity.ieresearchgate.netresearchgate.net Such studies on related substituted bipyridine complexes have shown that electron-withdrawing groups lower the energy of the ligand's frontier molecular orbitals, particularly the lowest unoccupied molecular orbital (LUMO).
For this compound, this lowering of the LUMO energy makes the ligand a better π-acceptor compared to unsubstituted 2,2'-bipyridine. This enhanced π-acidity strengthens the back-bonding from the metal's d-orbitals to the ligand's π* system. This, in turn, can lead to:
Increased stability of the complex: Stronger metal-ligand bonds generally result in higher thermodynamic stability.
Perturbation of redox potentials: The stabilization of the ligand's π* orbitals makes the ligand easier to reduce. Consequently, the reduction potentials of the complex are expected to be shifted to less negative values compared to complexes with unsubstituted bipyridine.
Modulation of photophysical properties: The energy of the MLCT excited state is directly related to the energy difference between the metal d-orbitals and the ligand π* orbitals. By lowering the energy of the π* orbitals, the 5-cyano substituent is expected to lower the energy of the MLCT transition, which is consistent with the expected red shift in the UV-Vis spectrum. This can have significant implications for applications in areas such as photocatalysis and light-emitting devices.
Experimental and computational studies on an iron(II) complex containing a 2,2'-bipyridyl radical anion have provided direct evidence of the ligand's ability to accept an electron into its π* antibonding orbital, highlighting the non-innocent character of the bipyridine ligand. maynoothuniversity.iemaynoothuniversity.ie The presence of a strong electron-withdrawing group like the cyano group in this compound would further enhance this tendency.
Catalytic Applications of 2,2 Bipyridine 5 Carbonitrile Complexes
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. Bipyridine ligands, in general, are cornerstones of homogeneous catalysis, forming stable, soluble complexes with a wide range of transition metals. mdpi.comrsc.org These complexes are active in numerous organic transformations. mdpi.com However, based on available scientific literature, the specific ligand [2,2'-Bipyridine]-5-carbonitrile is not widely employed as a ligand in discrete, molecular complexes for homogeneous catalysis. Its primary role appears to be as a specialized building block for the construction of solid-state, heterogeneous catalysts.
Environmental Remediation Processes
In the context of environmental remediation, certain ruthenium-bipyridine complexes are known to participate in the photodegradation of pollutants. For example, some Ru(II)(2,2′-bipyridine) complexes can undergo autocatalytic photodegradation in the presence of hydrogen peroxide, a process relevant to the decomposition of harmful substances. rsc.org Polyhydride complexes of metals like rhenium and iridium, often supported by ligands including bipyridines, are also studied for their potential in environmentally significant reactions. rsc.org Despite these general applications for the broader bipyridine family, specific, well-documented instances of homogeneous catalysis for environmental remediation using molecular this compound complexes are not prominent in the current literature. The utility of this particular ligand is more clearly demonstrated in heterogeneous photocatalytic systems.
Heterogeneous Catalysis and Supported Systems
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst separation and recyclability. The this compound ligand is an exemplary building block for creating robust heterogeneous catalysts by anchoring metal complexes within porous solid supports.
Integration into Metal-Organic Frameworks (MOFs) for Catalysis
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bipyridine unit is a highly sought-after functional group for inclusion in MOF linkers because it provides a strong chelating site for catalytically active metal ions that is distinct from the structural metal nodes of the framework.
While the direct use of this compound as a linker is plausible, a common strategy involves the use of its dicarboxylate analogue, [2,2'-bipyridine]-5,5'-dicarboxylic acid, to which the nitrile is a direct synthetic precursor. This dicarboxylate linker is used to build highly stable zirconium-based MOFs, such as UiO-67. Once synthesized, the open bipyridine sites within the MOF can be metalated, for example with palladium, to create highly efficient and recyclable heterogeneous catalysts for reactions like the Suzuki-Miyaura cross-coupling. The porous and crystalline nature of the MOF ensures that the catalytic sites are well-defined and accessible to substrates.
Utilization in Covalent Triazine Frameworks (CTFs) for Enhanced Catalytic Activity
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their exceptional chemical stability. The [2,2'-bipyridine]-5,5'-dicarbonitrile ligand is a key component in the synthesis of advanced CTFs for catalysis. The nitrile groups are particularly suited for the trimerization reaction that forms the triazine rings of the framework.
A notable application is in the creation of a ruthenium-embedded CTF for the photocatalytic reduction of CO₂. In this system, [2,2'-bipyridine]-5,5'-dicarbonitrile serves as the bipyridine-containing linker. The resulting framework acts as a porous macroligand that immobilizes ruthenium carbonyl species. This heterogeneous catalyst demonstrates exceptional performance for the reduction of CO₂ to formic acid under visible light, significantly outperforming comparable homogeneous catalysts which tend to deactivate quickly.
| Catalyst System | Product Selectivity (Formic Acid) | Activity (µmol·g⁻¹·h⁻¹) | Catalyst Type |
| Ru-embedded CTF | 98.5% | 6,270 | Heterogeneous |
| Homogeneous Ru(dcbpy)(CO)₂Cl₂ | - | Deactivates in < 1 hour | Homogeneous |
This table presents a comparison of a heterogeneous catalyst using a [2,2'-bipyridine]-5,5'-dicarbonitrile linker versus a similar homogeneous catalyst for the photocatalytic reduction of CO₂.
Photocatalytic Processes
Photocatalysis utilizes light to drive chemical reactions, and bipyridine complexes, particularly those of ruthenium and rhenium, are renowned for their photosensitizing properties. researchgate.netrsc.orgrsc.org The this compound ligand and its derivatives are instrumental in constructing sophisticated materials for photocatalysis, especially for applications in solar fuel production and environmental remediation.
The primary role of the bipyridine ligand in these systems is to absorb light and facilitate charge separation, a critical step in any photocatalytic cycle. The integration of these photoactive bipyridine complexes into solid frameworks like CTFs and COFs is a key strategy to enhance their stability and efficiency.
For instance, the previously mentioned Ru-embedded CTF built from [2,2'-bipyridine]-5,5'-dicarbonitrile is a prime example of a highly effective photocatalyst. The framework not only supports the catalytic sites but also participates in the light-harvesting and charge-transfer processes. Similarly, rhenium tricarbonyl complexes bearing bipyridine ligands are well-established molecular electrocatalysts for the selective reduction of CO₂ to CO. rsc.org Integrating these Re(bpy) fragments into Covalent Organic Frameworks (COFs) allows for their immobilization on electrode surfaces, creating robust systems for electro- and photocatalytic CO₂ reduction. rsc.org These supported systems effectively combine the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems, paving the way for practical applications in converting CO₂ into valuable chemical feedstocks.
Carbon Dioxide Reduction Catalysis
The electrochemical and photochemical reduction of carbon dioxide (CO₂) to value-added products like carbon monoxide (CO), formic acid (HCOOH), and methane (B114726) (CH₄) is a critical area of research for sustainable energy solutions. Metal complexes containing bipyridine ligands are among the most studied molecular catalysts for this purpose. The catalytic cycle typically involves the reduction of the metal complex, followed by coordination to CO₂ and subsequent proton-coupled electron transfer steps to yield the final products.
A closely related and extensively studied ligand is [2,2'-Bipyridine]-5,5'-dicarbonitrile. The two electron-withdrawing nitrile groups in this ligand significantly impact the electronic properties of its metal complexes. For example, covalent triazine frameworks (CTFs) embedded with ruthenium and using [2,2'-Bipyridine]-5,5'-dicarbonitrile as a linker have demonstrated exceptional activity and selectivity for the photocatalytic reduction of CO₂ to formic acid. These frameworks achieve a high selectivity of 98.5% and a remarkable activity of 6,270 µmol·g⁻¹·h⁻¹ under visible light. The nitrile groups are thought to stabilize the charge-separated state in the Ru-CTFs, facilitating the efficient conversion of CO₂.
In another example, rhenium coordinating polyamides derived from 2,2'-bipyridine-5,5'-biscarboxylic acid have been synthesized and investigated for electrochemical CO₂ reduction. escholarship.org These polymeric materials, when cast as thin films on electrodes, show catalytic activity for the selective reduction of CO₂. escholarship.org While the carboxylate groups have different electronic effects than a nitrile group, these studies highlight the importance of functionalization at the 5 and 5' positions of the bipyridine ligand in designing effective catalysts.
Based on these findings, a hypothetical metal complex of this compound would be expected to exhibit a more positive reduction potential compared to its unsubstituted bipyridine counterpart due to the electron-withdrawing nature of the nitrile group. This could potentially lower the overpotential required for CO₂ reduction. However, the asymmetric nature of the substitution might also introduce different coordination geometries and electronic distributions that could lead to unique catalytic pathways or selectivities compared to the symmetrically substituted [2,2'-Bipyridine]-5,5'-dicarbonitrile.
Table 1: Comparison of Ligands in Catalytic CO₂ Reduction
| Ligand | Metal Center | Catalytic System | Key Findings | Reference |
| [2,2'-Bipyridine]-5,5'-dicarbonitrile | Ruthenium | Photocatalytic (Ru-embedded CTF) | High selectivity (98.5%) and activity (6,270 µmol·g⁻¹·h⁻¹) for formic acid production. | |
| 2,2'-Bipyridine-5,5'-biscarboxylic acid | Rhenium | Electrochemical (Coordination Polyamide) | Active for selective CO₂ reduction when fabricated into thin films. | escholarship.org |
| This compound | (Hypothetical) | (Hypothetical) | Expected to have a more positive reduction potential than unsubstituted bipyridine complexes. | N/A |
Photo-driven Transformations in Metal-Bipyridine Systems
Metal-bipyridine complexes, particularly those of ruthenium and iridium, are renowned for their rich photophysical properties and their application as photosensitizers in a variety of light-driven chemical transformations. Upon absorption of light, these complexes can reach a long-lived metal-to-ligand charge transfer (MLCT) excited state, which can then participate in energy or electron transfer processes to initiate catalytic reactions.
The introduction of a nitrile group at the 5-position of the bipyridine ligand, as in this compound, would be expected to significantly influence the photophysical properties of its metal complexes. The electron-withdrawing nature of the nitrile group can lower the energy of the ligand's π* orbitals. In a metal complex, this would likely lead to a red-shift in the MLCT absorption and emission bands compared to the unsubstituted bipyridine complex. More importantly, it can affect the lifetime and energy of the excited state, which are critical parameters for photocatalytic efficiency.
While direct studies on the photo-driven transformations using this compound complexes are not prominent in the literature, research on other nitrile-substituted bipyridines provides a strong basis for prediction. For instance, ruthenium complexes with 4-methyl-2,2'-bipyridine-4'-carbonitrile as an auxiliary ligand have been shown to exhibit a significant increase in the lifetime and quantum yield of emission of the lowest ³MLCT excited state. acs.org This enhancement of photosensitizing properties makes them more effective in processes like singlet oxygen generation. acs.org
Furthermore, the general field of photocatalysis often utilizes semiconductor materials, and the selectivity of these transformations is a key area of research. acs.org Bipyridine-based molecular catalysts can be anchored to semiconductor surfaces to enhance light harvesting and charge separation, thereby improving photocatalytic efficiency. The nitrile group in this compound could potentially serve as an anchoring group or influence the electronic coupling between the molecular catalyst and the semiconductor surface.
Mechanistic Investigations of Catalytic Activity and Ligand Participation
Understanding the reaction mechanism is crucial for the rational design of more efficient catalysts. In the context of bipyridine-based catalysts, the ligand is rarely a passive spectator. It actively participates in the catalytic cycle by modulating the electronic properties of the metal center, stabilizing reactive intermediates, and in some cases, directly participating in bond-making or bond-breaking steps.
For CO₂ reduction catalyzed by rhenium-bipyridine complexes, the mechanism generally involves a two-electron reduction of the complex to form a catalytically active species. escholarship.org This species then binds to CO₂, and through a series of proton and electron transfer steps, releases the reduced product and regenerates the catalyst. escholarship.org The electron-withdrawing nitrile group in this compound would facilitate the initial reduction steps of the metal complex.
In photo-driven transformations, the ligand plays a central role in the initial light absorption and the properties of the resulting excited state. The distribution of the excited state electron density over the bipyridine ligand is influenced by the substituents. For a complex of this compound, the electron density in the MLCT excited state would likely be localized on the pyridine (B92270) ring bearing the nitrile group. This localization could influence the subsequent reactivity of the excited state, for example, in its interaction with a substrate molecule.
Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating these mechanistic details. While specific DFT studies on this compound complexes are not readily found, such studies on related systems have provided deep insights. For example, DFT calculations on Ru(II) complexes with 2,2'-bipyridine-6,6'-dicarboxylate ligands have helped to understand the electronic effects of the ligand on the catalytic water oxidation process. acs.org Similar computational investigations on a hypothetical [M(this compound)]ⁿ⁺ complex could predict its electronic structure, redox potentials, and the energies of key catalytic intermediates, thereby guiding future experimental work.
Photophysical and Spectroscopic Investigations of 2,2 Bipyridine 5 Carbonitrile and Its Complexes
Luminescence Properties and Mechanisms
Complexes of [2,2'-Bipyridine]-5-carbonitrile and its derivatives are known to exhibit luminescence, a property that is highly sensitive to the metal center, the molecular environment, and the specific substitutions on the bipyridine core. acs.org The electron-withdrawing nature of the nitrile group plays a crucial role in modulating the energy levels of the molecular orbitals, which directly impacts the emission properties. acs.org
The fluorescence of bipyridine-based compounds is intrinsically linked to their structure and state of matter. While the parent 2,2'-bipyridine (B1663995) ligand itself fluoresces, it does so with a low quantum yield. aau.edu.et However, the introduction of substituents and coordination to metal ions can dramatically alter the emission intensity.
Research on derivatives such as 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles reveals remarkable fluorescence behavior. In powder form, these compounds can be intensely fluorescent, with absolute quantum yields reaching as high as 92.9%. chimicatechnoacta.ru In solution, however, the quantum yields are noted to be significantly lower. chimicatechnoacta.ru This difference highlights the role of intermolecular interactions and molecular rigidity in promoting radiative decay pathways.
For metal complexes, the quantum yield is dependent on the specific metal ion. Studies on chiral 2,2'-bipyridine ligands have shown that the fluorescence quantum yield often increases in the order of ligand < cadmium(II) complex < zinc(II) complex, demonstrating that the metal center can enhance emission. rsc.org In contrast, some metal ions like Cu²⁺ and Hg²⁺ can act as fluorescence quenchers. nih.gov The change in quantum yield upon metal binding is complex; for some systems, like 5-arylvinyl-5'-methyl-2,2'-bipyridyl zinc complexes, the change does not show a simple correlation with the electronic properties of the substituent on the ligand. nih.gov This complexity arises from the interplay between how coordination affects both radiative and non-radiative decay rates. nih.gov
Table 1: Photophysical Properties of Selected Bipyridine-Carbonitrile Derivatives
| Compound/Complex | Medium | Emission Max (λem) | Quantum Yield (Φ) | Stokes Shift (nm) |
|---|---|---|---|---|
| 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles (powder) | Solid | - | up to 92.9% | - |
| 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles (solution) | Acetonitrile (B52724) | - | Low | up to 241 |
Data compiled from studies on bipyridine-carbonitrile derivatives and substituted bipyridine complexes. acs.orgchimicatechnoacta.ru
Solvatochromism, the change in a substance's color with solvent polarity, is a prominent feature of many bipyridine complexes and is indicative of their environmental sensitivity. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule.
Complexes containing bipyridine ligands often display intriguing solvatochromic behavior that depends on the solvent's properties, such as its hydrogen bond donation ability. nih.gov For instance, a cobalt(III) complex with 5,5'-dimethyl-2,2'-bipyridine shows distinct changes in its absorption spectrum that are attributed to hydrogen bonding between solvent molecules and the co-ligand. nih.gov Similarly, a samarium(III)-bipyridine complex exhibits a redshift in its absorption band when the solvent is changed from water to acetonitrile or methanol. researchgate.net
The environmental sensitivity can be particularly unusual. A ruthenium(II) complex featuring a non-symmetrically substituted dicarboxy-bipyridine ligand displays a strongly red-shifted emission in aqueous solution. acs.org Its excited-state lifetime surprisingly increases with rising temperature, a phenomenon ascribed to specific interactions with the protic solvent. acs.org Furthermore, derivatives like 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles exhibit very large Stokes shifts in solution, which is a critical property for applications in biological imaging as it minimizes self-absorption. chimicatechnoacta.ru
Time-Resolved Spectroscopy and Ultrafast Excited-State Dynamics
To understand the complete photophysical picture, it is essential to investigate the transient events that occur on extremely short timescales following photoexcitation. Time-resolved spectroscopic techniques are indispensable for this purpose.
Femtosecond transient absorption spectroscopy is a powerful technique used to probe the initial steps of photo-induced processes, such as energy transfer and charge separation, which occur on femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) timescales. nih.govaps.org The method involves exciting a sample with an ultrashort 'pump' pulse and monitoring the changes in absorption with a time-delayed 'probe' pulse. aps.org
The characteristic optical properties of many transition metal complexes with 2,2'-bipyridine ligands stem from metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In this process, absorption of light promotes an electron from a metal-centered d-orbital to a π* anti-bonding orbital localized on the bipyridine ligand.
The presence of the electron-withdrawing nitrile group on the this compound ligand is expected to lower the energy of the ligand's π* orbitals. This modification directly influences the energy and nature of the MLCT state. The relaxation dynamics from these MLCT states are critical. In [Ru(bpy)₃]²⁺, the initial excitation populates a singlet MLCT (¹MLCT) state, which rapidly converts to a triplet MLCT (³MLCT) state via intersystem crossing. nih.gov
The electron density distribution in these excited states dictates the subsequent chemical or physical processes. The solvent can play a significant role in these dynamics. For example, in an iron(II) complex, [Fe(bpy)(CN)₄]²⁻, the initially populated MLCT state undergoes an ultrafast conversion to a secondary excited state before returning to the ground state on a picosecond timescale, with the dynamics showing significant sensitivity to the solvent's Lewis acidity.
Optical Sensing and Probing Applications
The sensitivity of the luminescence of bipyridine-based ligands to their environment makes them excellent candidates for developing optical sensors. The this compound scaffold and its derivatives have shown particular promise as fluorescent probes for detecting metal ions. chimicatechnoacta.rursc.orgmdpi.com
Derivatives such as 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles have been identified as effective and selective probes for certain metal cations. chimicatechnoacta.ru When these compounds are in a tetrahydrofuran (B95107) (THF) solution, the addition of Zn²⁺ cations leads to a significant increase in emission intensity accompanied by a hypsochromic shift (a shift to shorter wavelength) of the emission maximum. chimicatechnoacta.ru This distinct optical response provides a clear signal for the presence of the target ion. Similarly, other bipyridine derivatives have been developed as ratiometric fluorescent probes for Zn²⁺. nih.gov The sensing mechanism often involves chelation of the metal ion by the bipyridine nitrogen atoms, which alters the electronic structure and rigidity of the molecule, thereby modifying its fluorescence properties. In some cases, the interaction with a metal ion like Cu²⁺ can lead to fluorescence quenching, providing an alternative "turn-off" sensing mechanism. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,2'-Bipyridine |
| 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles |
| Cadmium(II) |
| Zinc(II) |
| Copper(II) |
| Mercury(II) |
| 5-arylvinyl-5'-methyl-2,2'-bipyridyl |
| [Ru(bpy)₂(3,5-dicarboxy-2,2'-bipyridine)]²⁺ |
| Cobalt(III) |
| 5,5'-dimethyl-2,2'-bipyridine |
| Samarium(III) |
| Tris(2,2'-bipyridine)ruthenium(II) / [Ru(bpy)₃]²⁺ |
| Rhenium(I) |
| [Fe(bpy)(CN)₄]²⁻ |
Fluorescent Probes for Selective Metal Ion Detection
The unique electronic landscape of this compound derivatives makes them excellent candidates for fluorescent probes that can selectively detect metal ions. The interaction between the bipyridine-nitrogen atoms and a metal ion can modulate the photoluminescent properties of the molecule, leading to a measurable signal, such as fluorescence enhancement ("turn-on") or quenching ("turn-off").
A notable example involves a series of novel 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles which have been synthesized and studied for their chemosensory abilities. nih.gov Within this series, the compound 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile has demonstrated high selectivity as a "turn-on" fluorescent probe for cadmium (Cd²⁺) ions. nih.gov The investigation of its photophysical properties in both DMSO solution and aqueous media revealed a distinct fluorescence response in the presence of Cd²⁺. nih.gov This selectivity is crucial, as cadmium is a toxic heavy metal, and its detection is of significant environmental and biological importance. nih.govmdpi.com
The mechanism of detection is based on the complexation of the Cd²⁺ ion by the bipyridine derivative. This interaction forms a stable 1:1 metal-ligand complex, which enhances the fluorescence intensity of the probe. nih.gov The specificity for Cd²⁺ over other metal ions highlights the well-defined coordination environment created by this particular cyano-substituted bipyridine derivative.
Detailed research findings for this selective Cd²⁺ probe are summarized in the table below.
| Probe | Target Ion | Detection Mechanism | Binding Ratio (Metal:Ligand) | Binding Constant (K) | Limit of Detection (LoD) | Solvent/Medium |
| 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile | Cd²⁺ | "Turn-ON" Fluorescence | 1:1 | 5.2 × 10⁴ M⁻¹ | 0.359 µM | Aqueous Medium/DMSO |
| Table 1: Characteristics of a this compound based fluorescent probe for Cadmium ion detection. nih.gov |
Development of Chemo- and Biosensors based on Luminescent Complexes
The synthesis of 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles and the subsequent discovery of a selective fluorescent probe for Cd²⁺ is a prime example of chemosensor development. nih.gov Such a molecule can be considered a chemosensor because its optical properties change in response to a specific chemical species (the metal ion). nih.govnih.gov The high sensitivity, indicated by a low limit of detection in the sub-micromolar range, makes these compounds potentially suitable for practical applications in environmental monitoring or biological systems. nih.govmdpi.com
Furthermore, luminescent ruthenium(II) complexes incorporating bipyridyl-based ligands are well-known for their strong luminescence and have been developed as sensors for both pH and transition metal ions. researchgate.net By attaching a this compound derivative to a larger molecular assembly or a biological molecule, a biosensor could be constructed. For instance, a ruthenium(II) complex bearing a functionalized this compound ligand could be designed to report on the presence of specific metal ions within a cellular environment through changes in its luminescence. acs.orgresearchgate.net The principles of fluorescence quenching or enhancement upon coordination with target ions are fundamental to the function of these sensors. researchgate.net
Electrochemical and Redox Properties of 2,2 Bipyridine 5 Carbonitrile Systems
Cyclic Voltammetry Studies of the Ligand and its Metal Complexes
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of [2,2'-Bipyridine]-5-carbonitrile and its coordination compounds. CV experiments reveal information about the potentials at which oxidation and reduction events occur, the stability of the resulting species, and the kinetics of electron transfer.
Studies on ruthenium(II) complexes with substituted bipyridine ligands, including those with nitrile functionalities, demonstrate that the redox potentials can be systematically tuned. For instance, in a series of complexes with the general formula Ru(4,4′-X₂-bpy)₂(Mebpy-CN)₂, where Mebpy-CN is 4-methyl-2,2'-bipyridine-4'-carbonitrile, the oxidation and reduction potentials shift based on the electronic nature of the substituent X. acs.org The one-electron reduction process is typically centered on the bipyridine ligand that is the best electron acceptor, which in this case is the one containing the carbonitrile group. acs.org
The CV of cobalt(II) complexes with various polypyridine ligands, including bipyridine derivatives, shows multiple redox events corresponding to the Co(III)/Co(II) and Co(II)/Co(I) couples, as well as ligand-based reductions. nih.gov The potentials of these events are sensitive to the substituents on the bipyridine rings. nih.gov Similarly, the electrochemical properties of nickel(II) complexes are significantly affected by the nature of the polypyridyl ligand, with changes in the Ni(III)/Ni(II) reduction potential of up to 900 mV observed when switching between different ligands. sid.ir
In the context of rhodium complexes, [Cp*Rh] complexes supported by mono-substituted bipyridyl ligands, such as those with chloro or nitro groups, exhibit redox behavior consistent with the inductive effects of the substituents. chemrxiv.org These complexes can undergo multi-electron reductions, with the potentials being more positive than the unsubstituted parent complex. chemrxiv.org
The following table provides a summary of representative cyclic voltammetry data for related bipyridine complexes, illustrating the effect of substituents and the metal center on redox potentials.
| Compound/Complex | Redox Couple | Potential (V vs. ref) | Reference |
| [Ru(4,4′-(CH₃)₂-bpy)₂(Mebpy-CN)]²⁺ | Ru(III)/Ru(II) | E₁/₂ = +1.28 | acs.org |
| [Ru(4,4′-(OCH₃)₂-bpy)₂(Mebpy-CN)]²⁺ | Ru(III)/Ru(II) | E₁/₂ = +1.18 | acs.org |
| [Ru(4,4′-(N(CH₃)₂)₂-bpy)₂(Mebpy-CN)]²⁺ | Ru(III)/Ru(II) | E₁/₂ = +0.87 | acs.org |
| Co(bpy)₂₂ | Co(III)/Co(II) | Epc = +0.27, Epa = +0.38 | nih.gov |
| Co(bpy)₂₂ | Co(II)/Co(I) | Epc = -1.11, Epa = -1.01 | nih.gov |
| Ni(bpy)₃₂ | Ni(III)/Ni(II) | Epa = +1.81, Epc = +1.68 | sid.ir |
Data presented for illustrative purposes and may have been measured under different experimental conditions.
Characterization of Redox Potentials and Electroactive Behavior
The redox potentials of systems containing this compound are a direct reflection of their electronic structure. The electron-withdrawing nature of the nitrile group generally leads to an anodic shift (more positive potential) for reduction processes and a cathodic shift for oxidation processes of the ligand and its metal complexes.
Theoretical studies on a large number of 2,2'-bipyridine (B1663995) derivatives have shown a clear correlation between the presence of electron-withdrawing groups and an increase in the redox potential. rsc.orgchemrxiv.org This makes these compounds potentially suitable as electro-active materials in applications requiring specific redox windows.
For ruthenium complexes, the introduction of a carbonitrile group on one of the bipyridine ligands facilitates the reduction of that ligand. acs.org In zinc complexes with redox-active 2,2'-bipyridine, the bipyridine ligand can exist in neutral, radical anion, and dianion forms, each with distinct electrochemical signatures. nih.gov The stepwise reduction of the bipyridine moiety is accompanied by systematic changes in the geometry and bonding within the complex. nih.gov
The electroactive behavior is not limited to simple electron transfer events. In some cases, the redox processes can be coupled to chemical reactions, leading to more complex cyclic voltammograms. The stability of the electrogenerated species is a crucial factor, and studies have shown that many bipyridine complexes exhibit stable redox states within the timescale of cyclic voltammetry. utexas.edu
Influence of Substituents on Redox Windows and Electron Transfer Processes
Substituents on the 2,2'-bipyridine framework play a pivotal role in tuning the redox properties of the resulting ligands and their metal complexes. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on the electronic energy levels and, consequently, the redox potentials.
Electron-Withdrawing Groups (EWGs): Substituents like nitrile (-CN), nitro (-NO₂), and carbonyl groups increase the redox potential, making the ligand easier to reduce. chemrxiv.orgrsc.orgchemrxiv.org In metal complexes, EWGs on the bipyridine ligands lead to a stabilization of the metal d-orbitals, making oxidation of the metal center more difficult (anodic shift in oxidation potential). acs.orgacs.org For instance, in a series of iron(II) bipyridine complexes, substituting the bipyridine with a -CF₃ group resulted in a significant increase in the redox potential compared to an -OMe substituted complex. rsc.orgosti.gov
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), alkoxy (-OCH₃), and amino (-NH₂) groups decrease the redox potential, making the ligand harder to reduce. acs.orgrsc.orgosti.gov In metal complexes, EDGs destabilize the metal d-orbitals, making oxidation of the metal center easier (cathodic shift in oxidation potential). acs.org
This fine-tuning of redox potentials through substituent effects is a key strategy in the design of molecules for specific applications. For example, in the development of catalysts or materials for energy storage, the ability to control the redox window is paramount. Theoretical calculations have been successfully used to predict the redox potentials of a vast number of substituted bipyridines, aiding in the down-selection of promising candidates for experimental investigation. rsc.orgchemrxiv.org
The following table illustrates the effect of substituents on the Ru(III)/Ru(II) redox potential in a series of heteroleptic ruthenium(II) complexes.
| Substituent (X) in [Ru(4,4′-X₂-bpy)₂(Mebpy-CN)]²⁺ | Hammett Parameter (σₚ) | E₁/₂ (Ru³⁺/²⁺) (V vs SCE) |
| -N(CH₃)₂ | -0.83 | 0.87 |
| -OCH₃ | -0.27 | 1.18 |
| -CH₃ | -0.17 | 1.28 |
Data from acs.org
Investigation of Electroactive Materials for Energy Storage Applications (e.g., Redox Flow Batteries)
The tunable electrochemical properties of bipyridine derivatives, including this compound, have made them attractive candidates for investigation as electroactive materials in energy storage systems, particularly in non-aqueous redox flow batteries (RFBs). rsc.orgchemrxiv.orgnih.gov RFBs offer a scalable solution for grid-level energy storage, and the development of high-performance, cost-effective redox-active materials is a key research focus.
Theoretical screenings of numerous 2,2'-bipyridine derivatives have identified several promising candidates for use as anolytes (negative electrolytes) in organic RFBs. rsc.orgchemrxiv.org The presence of electron-withdrawing groups, such as carbonyl and nitro functionalities, can increase the redox potential, which is a desirable characteristic for anolytes. rsc.orgchemrxiv.org Furthermore, computational studies have been employed to predict the solubility of these compounds, another critical parameter for their application in flow batteries. rsc.orgchemrxiv.orgresearchgate.net
While many bipyridine derivatives show promise, challenges remain, such as achieving multiple reversible redox events at low potentials. nih.gov Some substituted bipyridines have been shown to undergo two reversible one-electron reductions. nih.gov The systematic analysis of structure-property relationships is crucial for designing new electrolytes with improved performance, including higher energy density and better cyclability. nih.gov
Iron and nickel complexes of bipyridine have been utilized in asymmetric non-aqueous RFBs. rsc.org By systematically modifying the substituents on the bipyridine ligands of an iron(II) complex, researchers were able to tune the redox potential over a range of 0.7 V, demonstrating the potential for developing higher voltage RFBs. rsc.orgosti.gov The nitrile group, as a strong electron-withdrawing substituent, would be expected to increase the redox potential of such complexes, potentially making them suitable for high-voltage applications.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
DFT has become an indispensable tool for chemists, offering a balance between computational cost and accuracy for the study of molecular systems. For 2,2'-bipyridine (B1663995) derivatives, DFT calculations are routinely employed to elucidate fundamental characteristics.
Elucidation of Electronic Structures and Ground State Geometries
DFT calculations are instrumental in determining the ground-state electronic structure and optimized geometries of 2,2'-bipyridine compounds. nih.govresearchgate.net These calculations reveal how substituents on the bipyridine core influence its electronic properties. For instance, the introduction of electron-withdrawing groups, such as the nitrile group in [2,2'-Bipyridine]-5-carbonitrile, can significantly alter the electron distribution across the molecule. rsc.orgchemrxiv.org Studies on various 2,2'-bipyridine derivatives have shown that the central C-C bond length between the two pyridine (B92270) rings is a strong indicator of the ligand's redox state. researchgate.net DFT methods, such as B3LYP, have been successfully used to study the electronic structures of numerous organometallic complexes containing 2,2'-bipyridine ligands in different oxidation states. nih.gov The results from these calculations often correlate well with experimental data, validating the computational approach. nih.gov
A study of 156 2,2'-bipyridine derivatives utilized DFT to calculate properties like redox potential and pKa. semanticscholar.orgnih.gov The findings indicated that electron-withdrawing functional groups increase the redox potential and molecular acidity. rsc.orgchemrxiv.org
Table 1: Selected Calculated Properties of 2,2'-Bipyridine Derivatives
| Derivative | Calculated Property | Value | Computational Method |
| 2,2'-Bipyridine | Redox Potential vs. pH | Varies with pH | DFT semanticscholar.org |
| Substituted 2,2'-Bipyridines | Redox Potential | Increased by e-withdrawing groups | DFT rsc.orgchemrxiv.org |
| Substituted 2,2'-Bipyridines | pKa | Reduced by e-withdrawing groups | DFT rsc.orgchemrxiv.org |
Prediction of Spectroscopic and Electrochemical Properties
DFT calculations are also powerful in predicting spectroscopic and electrochemical properties. Theoretical calculations have been shown to have an excellent correlation with experimental absorption spectra for 2,2'-bipyridine derivatives, allowing for detailed assignments of electronic transitions. researchgate.net By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can estimate the electronic band gap, which is related to the UV-Vis absorption spectrum.
Furthermore, DFT is used to predict the redox potentials of these compounds, which is crucial for applications in areas like organic flow batteries. semanticscholar.orgnih.gov The calculations involve determining the energy difference between the neutral molecule and its reduced or oxidized forms. These theoretical predictions, often calibrated with experimental data for a subset of compounds, can guide the design of new materials with desired electrochemical characteristics. semanticscholar.orgnih.gov
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is widely used to investigate the properties of electronic excited states. arxiv.org
Simulation of Absorption and Emission Spectra
TD-DFT is a primary method for simulating the absorption and emission spectra of molecules. youtube.com For 2,2'-bipyridine derivatives, TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net These simulations help in understanding the nature of the transitions, for instance, whether they are localized on the ligand or involve metal-to-ligand charge transfer (MLCT) in the case of metal complexes. nih.gov To simulate emission spectra, the geometry of the molecule is first optimized in the excited state using TD-DFT, and then the energy of the transition back to the ground state is calculated. youtube.com
Table 2: Representative TD-DFT Calculated Spectral Data
| Compound/Complex | Transition Type | Calculated Absorption λmax (nm) | Calculated Emission λmax (nm) |
| 4,4′-di-(2-(2,5-dimethoxyphenyl)ethenyl)-2,2′-bipyridine | π → π* | Correlates well with experiment | 450 (experimental) researchgate.net |
| [Fe(bpy)₂(CN)₂] | MLCT | - | - |
Analysis of Charge Transfer Characteristics and Excited State Dynamics
TD-DFT is crucial for analyzing the charge transfer characteristics of excited states. arxiv.org In many applications, the efficiency of a process depends on the nature and dynamics of charge transfer upon photoexcitation. For example, in donor-acceptor systems, TD-DFT can elucidate the pathway of electron transfer. rsc.org Studies on iron-bipyridine complexes have used TD-DFT in conjunction with ultrafast spectroscopy to characterize the dynamics of MLCT excited states and subsequent relaxation pathways, which can include spin crossover to metal-centered states. nih.govcore.ac.uk These investigations reveal how the ligand environment and solvent can manipulate the excited-state relaxation pathways and lifetimes, which is critical for the development of photosensitizers and photocatalysts. nih.govcore.ac.uk The analysis often involves examining the molecular orbitals involved in the electronic transitions to confirm the charge transfer nature of the excited state.
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations provide a way to study the conformational flexibility and dynamics of molecules over time. biorxiv.orgnih.gov For a molecule like this compound, which has a rotational degree of freedom around the central C-C bond, MD simulations can explore the potential energy surface and identify the most stable conformations.
By simulating the molecule in a solvent box, researchers can understand how intermolecular interactions influence its conformation. mdpi.com The trajectories from MD simulations can be analyzed to calculate various properties, such as radial distribution functions, to understand the solvation structure around the molecule. Furthermore, combining MD with methods like MM-PBSA or MM-GBSA allows for the calculation of binding free energies, which is particularly relevant when studying the interaction of these molecules with other species. rsc.org While specific MD studies solely on this compound are not prevalent in the provided search results, the techniques are broadly applicable to understand its behavior in different environments and its interaction with other molecules, which is fundamental for designing new functional materials. mdpi.comrsc.org
Inter-annular Rotation and Planarity Effects on Molecular Properties
Theoretical investigations, primarily employing Density Functional Theory (DFT), have elucidated the conformational preferences and rotational energy barriers of the bipyridine framework. For the parent 2,2'-bipyridine molecule, a planar trans conformation is the most stable, with the nitrogen atoms oriented away from each other. The rotation around the central C-C bond to a cis conformation, where the nitrogen atoms are on the same side, requires overcoming a significant energy barrier. This rotation is crucial for the molecule to act as a chelating ligand to metal ions.
The introduction of a cyano (-CN) group at the 5-position of one of the pyridine rings, as in this compound, introduces an electronic perturbation that influences the molecule's conformational energetics and properties. The cyano group is a potent electron-withdrawing group, which can affect the electron density distribution across the bipyridine system and consequently alter the stability of different rotational conformers.
Quantum-chemical calculations on various substituted 2,2'-bipyridine derivatives have shown that the nature and position of the substituent have a pronounced effect on the rotational energy barrier between the syn (cis-like) and anti (trans-like) conformers. nih.gov While specific computational data for this compound is not extensively published in dedicated studies, the general principles derived from related systems can be applied. For instance, substituents can influence the rotational barrier through steric hindrance or by modifying the intramolecular interactions, such as weak hydrogen bonds or dipolar interactions. nih.gov
The planarity of the bipyridine system, dictated by the inter-annular dihedral angle, directly impacts the extent of π-conjugation between the two pyridine rings. A more planar conformation allows for greater overlap of the π-orbitals, leading to a more delocalized electronic structure. This delocalization, in turn, affects the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, increased planarity leads to a lower HOMO-LUMO energy gap, which has direct consequences for the molecule's absorption and emission spectra.
The following table, based on generalized findings for substituted bipyridines, illustrates the conceptual relationship between the inter-annular dihedral angle and key molecular properties for a hypothetical monosubstituted cyano-bipyridine.
| Dihedral Angle (°) | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 0 (cis-planar) | High | -6.5 | -2.0 | 4.5 |
| 40 (twisted) | Intermediate | -6.7 | -1.8 | 4.9 |
| 180 (trans-planar) | Lowest | -6.8 | -1.7 | 5.1 |
Note: This table is illustrative and compiled from general principles of substituted bipyridine computational studies. The exact values for this compound would require specific DFT calculations. The trend shows that the trans-planar conformation is typically the most stable (lowest energy). As the molecule twists towards a cis conformation, the energy increases due to steric and electronic repulsion. The HOMO-LUMO gap is generally smallest for the most planar conformations, indicating a red-shift in absorption wavelength.
Design of Optoelectronic Materials
Optoelectronic materials, which interact with light and electricity, are at the heart of modern technology. This compound derivatives are instrumental in the design of these materials, contributing to the development of more efficient and versatile devices. mdpi.com
Luminescent Materials for Light-Emitting Devices
Luminescent materials are essential for devices such as organic light-emitting diodes (OLEDs). The incorporation of this compound into these materials can significantly enhance their performance. For instance, when combined with lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺), and a polymer such as poly(ethylene glycol), these bipyridine compounds form intensely luminescent materials. demokritos.gr This is due to an efficient energy transfer process from the bipyridine ligand to the metal ion, resulting in the characteristic narrow-band emission of the metal. demokritos.gr The nitrile groups in the bipyridine structure can further modify the electronic properties, influencing the color and efficiency of the emitted light. acs.org
A notable example is the complex formed between lanthanide ions and 2,2'-bipyridine, which exhibits a bright blue luminescence. demokritos.gr Freeze-drying aqueous solutions of these components yields a solid material that emits the characteristic luminescence of the metal when excited at the ligand's absorption band. demokritos.gr This highlights the potential of these materials in the fabrication of solid-state lighting and display technologies. demokritos.gracs.org
| Compound/System | Excitation Wavelength (nm) | Emission Characteristics | Reference |
| Lanthanide ions and 2,2'-bipyridine complex | 380 | Bright, broad blue luminescence | demokritos.gr |
| Freeze-dried Poly(ethylene glycol), Lanthanide ions, and 2,2'-bipyridine | 337 (ligand absorption) | Characteristic luminescence of the metal | demokritos.gr |
Photosensitizers for Solar Energy Conversion
In the quest for renewable energy, photosensitizers play a crucial role in converting solar energy into chemical or electrical energy. researchgate.net this compound derivatives are employed in the design of photosensitizers for applications like solar-driven CO₂ reduction.
For example, a bipyridine-containing covalent triazine framework (bpyCTF) with platinum nanoparticles (Pt@bpyCTF) has shown remarkable efficiency in the photoreduction of CO₂ to formic acid. researchgate.net This material exhibits a high rate of formic acid production and excellent selectivity. researchgate.net The nitrogen-rich structure of the bipyridine ligand, enhanced by the electron-withdrawing nitrile groups, contributes to its high CO₂ capture capacity and photocatalytic activity. researchgate.net
Supramolecular Assemblies and Frameworks
Supramolecular chemistry involves the design and synthesis of complex chemical systems from smaller molecular components. This compound and its analogues are excellent building blocks for creating intricate and functional supramolecular structures. demokritos.grnih.govacs.org
Metal-Organic Frameworks (MOFs) as Functional Building Blocks
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The versatility of this compound derivatives as ligands allows for the synthesis of MOFs with tailored properties for various applications, including gas storage, separation, and catalysis. acs.orgresearchgate.netacs.orgnih.govmdpi.com
For instance, MOFs constructed from cerium(III) and 2,2'-bipyridine-5,5'-dicarboxylic acid demonstrate how subtle changes in solvent conditions can lead to different structural frameworks. acs.org This highlights the tunability of MOFs based on bipyridine ligands. Furthermore, manganese-based MOFs incorporating 2,2'-bipyridyl derivatives have been synthesized and characterized for their magnetic properties. mdpi.com The specific bipyridyl ligand used influences the resulting crystal structure and magnetic behavior of the MOF. mdpi.com
| Metal Ion | Bipyridine Ligand | Resulting MOF and Properties | Reference |
| Cerium(III) | 2,2'-bipyridine-5,5'-dicarboxylic acid | Formation of different frameworks based on solvent tuning | acs.org |
| Manganese(II) | 2,2'-bipyridyl derivatives | Varied crystal structures and magnetic properties | mdpi.com |
Covalent Organic Frameworks (COFs) for Networked Structures
Covalent Organic Frameworks (COFs) are crystalline porous polymers with well-defined, periodic structures. tcichemicals.com Derivatives of this compound, such as [2,2'-Bipyridine]-5,5'-dicarbaldehyde and [2,2'-bipyridine]-5,5'-diamine, are valuable building blocks for COF synthesis. tcichemicals.com These COFs have shown promise in applications like catalysis and gas separation. tcichemicals.com
A notable application is the integration of Rhenium(I) tricarbonyl complexes with 2,2'-bipyridine ligands into a COF for the electrochemical reduction of CO₂ to CO. rsc.org This demonstrates the potential of bipyridine-based COFs in addressing environmental challenges. Additionally, multifunctional COFs composed of triphenylamine (B166846) and 2,2'-bipyridine units can act as efficient heterogeneous photocatalysts. nih.gov These COFs can be further metalated to enhance their catalytic activity for specific organic transformations. nih.govmdpi.com
Molecular Recognition Systems and Chemical Sensors
The ability of this compound and its derivatives to form specific interactions with other molecules makes them valuable components in molecular recognition systems and chemical sensors. acs.org These systems are designed to detect and respond to the presence of specific chemical species. rsc.orgosti.gov
Ruthenium(II) bipyridine complexes, for example, can be used as luminescent chemosensors. nih.gov The luminescence of these complexes can be quenched in the presence of certain analytes, providing a basis for their detection. This principle has been applied to develop a sensor for Sudan I, a potentially carcinogenic food colorant. nih.gov The sensor, based on a [Ru(bpy)₂(CIP)]²⁺ probe, demonstrates high selectivity and sensitivity for Sudan I detection through a process known as the inner filter effect. nih.gov
The development of such sensors highlights the practical utility of this compound-based systems in food safety and environmental monitoring. The specific design of the bipyridine ligand, including the presence and position of nitrile groups, can be fine-tuned to optimize the sensor's performance for a particular target molecule.
Applications in Advanced Materials Science
Design of Selective Binding Interactions for Analyte Detection
The unique molecular architecture of [2,2'-Bipyridine]-5-carbonitrile makes it a highly effective scaffold for the development of chemosensors designed for the selective detection of specific analytes. The principle behind its function lies in the targeted interaction between the molecule and an analyte, which elicits a measurable signal, often optical or electrochemical. The design of these selective binding interactions is primarily dictated by the two key functional components of the molecule: the 2,2'-bipyridine (B1663995) core and the 5-carbonitrile group.
The 2,2'-bipyridine (bpy) unit is a cornerstone of coordination chemistry, renowned for its role as a bidentate chelating ligand that readily binds to a wide variety of metal ions. nih.govsigmaaldrich.cn This inherent ability to form stable complexes is the primary mechanism for analyte recognition, particularly for metallic cations. The two nitrogen atoms of the pyridine (B92270) rings form a "pincer-like" structure that coordinates with the metal center. rsc.org The stability and selectivity of this binding can be fine-tuned by the specific metal ion's size, charge, and electronic configuration.
The cyano (-C≡N) group at the 5-position plays a crucial, multifaceted role in modulating the binding and sensing properties of the molecule. As a versatile functional group, the nitrile moiety can be converted into other functionalities, but in the context of sensing, its intrinsic properties are key. researchgate.net The cyano group is a Lewis base and can act as a hydrogen bond acceptor, allowing for secondary interactions that can enhance the selectivity for a particular analyte. nih.gov Furthermore, its strong electron-withdrawing nature significantly influences the electronic structure and photophysical properties of the bipyridine system. This modulation is critical for fluorescent or colorimetric sensing. When the bipyridine unit binds to an analyte, the resulting perturbation of the molecule's electronic state can lead to a distinct change in its fluorescence emission or absorption spectrum, providing a clear signal for detection.
Research into derivatives of this compound has demonstrated their potential as selective fluorescent chemosensors for metal ions. A study focusing on a series of novel 6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitriles investigated their photophysical properties and fluorescence response in the presence of various metal cations. researchgate.net
In this research, the compounds were synthesized and their interaction with a panel of metal ions, including Na⁺, K⁺, Mg²⁺, Ca²⁺, Ba²⁺, Al³⁺, Pb²⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, was evaluated. One particular derivative, 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile, exhibited a notable fluorescence quenching effect specifically in the presence of Fe³⁺ and Cu²⁺ ions, while showing minimal to no response to the other metal ions tested. researchgate.net This high selectivity is attributed to the specific coordination environment created by the bipyridine scaffold and the electronic influence of the cyano and other substituent groups. The quenching mechanism is often due to processes like photoinduced electron transfer (PET) from the excited sensor molecule to the bound metal ion.
The findings highlight how the this compound framework can be utilized to design sensors that are not only sensitive but also highly selective, enabling the detection of specific analytes in a complex mixture.
Interactive Data Table: Fluorescence Response of a this compound Derivative
The table below summarizes the observed fluorescence response of 4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-[2,2'-bipyridine]-5-carbonitrile in the presence of various metal ions, demonstrating its selectivity.
| Metal Ion | Analyte | Observed Fluorescence Response | Selectivity |
| Fe³⁺ | Iron(III) | Significant Quenching | Selective |
| Cu²⁺ | Copper(II) | Significant Quenching | Selective |
| Na⁺ | Sodium | No Significant Change | Non-responsive |
| K⁺ | Potassium | No Significant Change | Non-responsive |
| Mg²⁺ | Magnesium | No Significant Change | Non-responsive |
| Ca²⁺ | Calcium | No Significant Change | Non-responsive |
| Ba²⁺ | Barium | No Significant Change | Non-responsive |
| Al³⁺ | Aluminum | No Significant Change | Non-responsive |
| Pb²⁺ | Lead(II) | No Significant Change | Non-responsive |
| Cr³⁺ | Chromium(III) | No Significant Change | Non-responsive |
| Mn²⁺ | Manganese(II) | No Significant Change | Non-responsive |
| Co²⁺ | Cobalt(II) | No Significant Change | Non-responsive |
| Ni²⁺ | Nickel(II) | No Significant Change | Non-responsive |
| Zn²⁺ | Zinc(II) | No Significant Change | Non-responsive |
Data sourced from a study on the chemosensory properties of new cyanosubstituted 2,2'-bipyridine derivatives. researchgate.net
Research on Interactions Within Biological Systems Ligand and Probe Development
Exploration of Ligand Interactions with Biomolecules in Model Systems
Metal complexes built around polypyridyl ligands, such as derivatives of 2,2'-bipyridine (B1663995), are widely explored for their ability to bind to biomolecules, with DNA being a primary target of investigation. nih.gov The interaction with DNA is typically non-covalent and can occur through several modes: intercalation, groove binding, or electrostatic interactions. The specific mode and affinity of binding are largely dictated by the size, shape, and electronic properties of the ligands attached to the metal center. rsc.org
The introduction of a substituent onto the bipyridine frame modifies the electronic distribution within the ligand. The cyano group (–CN) is a potent electron-withdrawing group due to the electronegativity of the nitrogen atom and the π-accepting ability of the triple bond. When placed at the 5-position of a bipyridine ligand in a metal complex, it lowers the energy of the ligand's lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org This electronic perturbation can have several consequences for biomolecular interactions:
Modulation of Binding Affinity: The change in the electronic density of the complex can alter the strength of both intercalative and electrostatic interactions with DNA. The precise effect on binding constants would require experimental validation, but this tuning capability is a key driver for synthesizing substituted ligands. nih.gov
Influence on Interaction Specificity: The electronic nature of the ligand can influence whether the complex favors binding to the major or minor groove of DNA or shows a preference for certain base-pair sequences.
The table below illustrates how different substituents on a bipyridine ligand can alter the electronic properties of a resulting ruthenium complex, providing context for the anticipated effect of a cyano group.
| Substituent (X) on 4,4'-bipyridine | Substituent Nature | Effect on Ligand LUMO Energy | Impact on Ru(II)/Ru(III) Redox Potential | Reference |
|---|---|---|---|---|
| -NH2 (Amino) | Strong Electron-Donating | Increases Energy | Decreases (Easier to Oxidize) | researchgate.net |
| -t-Bu (tert-Butyl) | Weak Electron-Donating | Slightly Increases Energy | Slightly Decreases | researchgate.net |
| -H (Unsubstituted) | Neutral | Baseline | Baseline | researchgate.net |
| -Cl (Chloro) | Weak Electron-Withdrawing | Slightly Decreases Energy | Slightly Increases | researchgate.net |
| -NO2 (Nitro) | Strong Electron-Withdrawing | Decreases Energy | Increases (Harder to Oxidize) | researchgate.net |
| -CN (Cyano) | Strong Electron-Withdrawing | Expected to Decrease Energy | Expected to Increase | General Principle |
Development of Metal-Based Probes for Biochemical Research and Imaging
The unique photophysical properties of d⁶ metal complexes, particularly those of ruthenium(II) and rhenium(I), make them excellent candidates for the development of luminescent probes for biochemical research and cellular imaging. rsc.orgnih.gov These complexes often exhibit features highly desirable for imaging applications, including high photostability, large Stokes shifts (separation between absorption and emission peaks), and long-lived excited states. nih.gov
A key feature of many polypyridyl metal complexes is their "light-switch" behavior, where their luminescence is significantly enhanced upon binding to a biomolecule like DNA. nih.gov This phenomenon occurs because, in an aqueous environment, the excited state of the complex is often quenched by water molecules. Upon intercalation into the hydrophobic interior of the DNA helix, the complex is shielded from this quenching, causing its luminescence to "turn on". nih.gov
The photophysical properties that govern a probe's effectiveness can be systematically tuned by modifying its ligands. Incorporating [2,2'-Bipyridine]-5-carbonitrile into a metal complex, such as a Ru(II) or Re(I) center, is expected to have predictable effects on its potential as a probe:
Excited-State Lifetime: The lifetime of the luminescent state is another critical parameter for advanced imaging techniques. The electronic changes induced by the cyano group would also be expected to modulate this lifetime. rsc.org
The following table summarizes the anticipated effects of incorporating this compound into a luminescent metal probe compared to a probe with an unsubstituted bipyridine ligand.
| Photophysical Property | Complex with Unsubstituted Bipyridine | Expected Effect in Complex with this compound | Underlying Principle | Reference |
|---|---|---|---|---|
| LUMO Energy of Ligand | Baseline | Lowered | Strong electron-withdrawing nature of the cyano group. | researchgate.netrsc.org |
| MLCT Energy | Baseline | Lower (Red-Shifted) | Reduced HOMO-LUMO gap. | rsc.org |
| Absorption Maximum (λabs) | Typical visible region (e.g., ~450 nm for Ru(II)) | Shifted to longer wavelengths (red-shift). | Lower energy required for MLCT transition. | researchgate.net |
| Emission Maximum (λem) | Typical visible region (e.g., ~600-620 nm for Ru(II)) | Shifted to longer wavelengths (red-shift). | Emission from a lower-energy MLCT state. | rsc.org |
| Luminescence Quantum Yield (Φ) | Variable | Potentially decreased | Energy gap law; lower energy gap can favor non-radiative decay. | General Principle |
Future Directions and Emerging Research Avenues
Advanced Synthetic Strategies for Architecturally Complex [2,2'-Bipyridine]-5-carbonitrile Systems
The synthesis of bipyridine derivatives has evolved significantly, moving beyond traditional methods to embrace more efficient and versatile strategies. nih.gov While early approaches often involved harsh conditions and resulted in low yields, modern synthetic chemistry offers a toolkit of sophisticated reactions to construct complex bipyridine-based architectures. researchgate.net
A cornerstone of modern bipyridine synthesis is the use of metal-catalyzed cross-coupling reactions. nih.gov Techniques like Suzuki, Stille, and Negishi couplings have become indispensable for creating both symmetrical and unsymmetrical bipyridines with a high degree of functional group tolerance. researchgate.netresearchgate.netmdpi.com For instance, the Suzuki coupling, which utilizes pyridyl boronic acids, has proven to be a robust method for generating a variety of bipyridine compounds. nih.govresearchgate.net Similarly, Negishi coupling offers another powerful route to functionalized bipyridines. researchgate.netmdpi.com
Beyond these established methods, researchers are continuously exploring novel synthetic pathways. Recent advancements include the development of metal-free protocols and the use of pyridine (B92270) N-oxides as precursors, which can offer improved regio- and chemoselectivity. lboro.ac.uklboro.ac.uk The dehydrogenative dimerization of unfunctionalized pyridines using palladium catalysis is another promising approach for the streamlined synthesis of 2,2'-bipyridyl derivatives. researchgate.net Furthermore, visible-light-induced C-C coupling reactions are emerging as a green and efficient method for constructing bipyridine frameworks. frontiersin.org These advanced strategies are crucial for accessing architecturally complex systems with precisely tailored properties for specific applications.
Table 1: Comparison of Synthetic Methods for Bipyridine Derivatives
| Synthetic Method | Key Features | Advantages | Challenges |
| Suzuki Coupling | Palladium-catalyzed reaction of a pyridyl boronic acid with a halopyridine. nih.gov | High yields, good functional group tolerance. nih.govresearchgate.net | Stability of some boronic acid derivatives. nih.gov |
| Stille Coupling | Palladium-catalyzed reaction of an organotin compound with a halopyridine. mdpi.com | Versatile for various bipyridine derivatives. mdpi.com | Toxicity of organotin reagents. mdpi.com |
| Negishi Coupling | Palladium- or nickel-catalyzed reaction of an organozinc compound with a halopyridine. researchgate.netmdpi.com | Good reactivity and functional group compatibility. researchgate.net | Requires preparation of organozinc reagents. mdpi.com |
| Metal-Free C-H Functionalization | Utilizes reagents like bis-phenalenyl compounds to activate C-H bonds. nih.gov | Avoids transition metal contamination. researchgate.net | Can require specific activating groups. nih.gov |
| Visible-Light Photocatalysis | Uses light to promote C-C bond formation. frontiersin.org | Environmentally friendly, mild reaction conditions. frontiersin.org | Substrate scope may be limited. frontiersin.org |
Rational Design of Multifunctional Materials Incorporating the 5-Cyano Bipyridine Moiety
The rational design of multifunctional materials hinges on the ability to precisely control their chemical structure and, consequently, their physical and chemical properties. The this compound scaffold is an excellent platform for this endeavor due to the tunability of the bipyridine core and the influential role of the cyano substituent. researchgate.net The electron-withdrawing nature of the cyano group significantly impacts the electronic structure of the molecule, which in turn governs the properties of the resulting materials. mdpi.com
A key strategy in the design of these materials is the careful selection of metal ions for coordination with the bipyridine ligand. The choice of metal can dramatically alter the photophysical and electrochemical properties of the resulting complex. For example, ruthenium and iridium complexes of bipyridine derivatives are known for their luminescent properties and are used in applications such as photosensitizers. researchgate.netrsc.org
Furthermore, the introduction of additional functional groups onto the bipyridine backbone allows for the fine-tuning of material properties. By strategically placing substituents with specific electronic or steric characteristics, researchers can engineer materials with tailored functionalities for applications in catalysis, sensing, and electronics. researchgate.net This molecular-level control is essential for creating the next generation of advanced materials with enhanced performance and novel capabilities.
Integration into Hybrid Materials for Enhanced Performance in Diverse Applications
The incorporation of this compound and its derivatives into hybrid materials represents a significant step towards creating materials with synergistic properties and enhanced performance. Two prominent classes of hybrid materials where bipyridine ligands have made a substantial impact are Metal-Organic Frameworks (MOFs) and perovskite solar cells.
Metal-Organic Frameworks (MOFs):
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The integration of bipyridine moieties, such as those derived from 2,2'-bipyridine-5,5'-dicarboxylic acid, into MOF structures introduces additional coordination sites. rsc.org This allows for the post-synthetic modification of the framework through the introduction of secondary metal sites, which can enhance the material's performance in applications like gas sorption and catalysis. rsc.orgresearchgate.net For instance, MOFs containing accessible bipyridine units have shown promise for the capture of toxic gases like hydrogen sulfide. rsc.org The ability to tailor the pore environment and introduce specific functionalities makes these hybrid materials highly versatile. core.ac.uk
Perovskite Solar Cells:
Leveraging Machine Learning and High-Throughput Screening for Derivative Discovery
The vast chemical space of possible this compound derivatives presents both an opportunity and a challenge for the discovery of new functional materials. Traditional experimental approaches to explore this space can be time-consuming and resource-intensive. To accelerate the discovery process, researchers are increasingly turning to computational methods, including high-throughput screening (HTS) and machine learning (ML). acs.org
High-throughput screening involves the rapid, automated testing of large libraries of compounds for a specific property or activity. In the context of bipyridine derivatives, computational HTS can be used to virtually screen thousands of potential structures and predict their electronic, photophysical, or catalytic properties. acs.org This allows researchers to prioritize the most promising candidates for experimental synthesis and characterization.
Machine learning models, trained on existing experimental and computational data, can further enhance the discovery process. acs.org These models can learn the complex relationships between the structure of a bipyridine derivative and its properties, enabling the prediction of performance for yet-unsynthesized compounds. This predictive power can guide the rational design of new ligands and complexes with optimized characteristics for specific applications. The synergy between high-throughput screening and machine learning offers a powerful paradigm for navigating the extensive landscape of bipyridine chemistry and uncovering novel materials with exceptional performance.
Exploration of New Theoretical Models for Predicting Complex System Behavior
A deeper understanding of the behavior of complex systems incorporating this compound requires the development and application of advanced theoretical models. nih.gov Computational chemistry provides a powerful lens through which to investigate the electronic structure, excited states, and reactivity of these molecules and their metal complexes. researchgate.net
Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are widely used computational methods to model the ground and excited states of bipyridine complexes. nih.govresearchgate.net These calculations can provide valuable insights into the nature of metal-to-ligand charge transfer (MLCT) excited states, which are often crucial for the photophysical and photochemical properties of these systems. nih.govresearchgate.net For example, computational modeling has been used to understand the vibronic structure observed in the emission spectra of ruthenium-bipyridine complexes. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [2,2'-Bipyridine]-5-carbonitrile derivatives, and how are reaction conditions optimized?
- Methodology : Derivatives are typically synthesized via cross-coupling reactions or nucleophilic substitution. For example, a Pd-catalyzed Suzuki-Miyaura coupling can introduce aryl groups at the 5-position. Reaction optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., DMF or THF), and temperatures (80–120°C) to improve yields. Post-synthetic modifications, such as cyanation using CuCN, are also employed .
- Data Example : A 4-(dimethylamino)phenyl-substituted derivative was synthesized with a 78% yield using Pd catalysis and characterized via HRMS (m/z 315.1564 [M+H]⁺) .
Q. How are this compound complexes characterized for metal-binding studies?
- Methodology : UV-Vis spectroscopy monitors ligand-to-metal charge transfer (LMCT) bands, while cyclic voltammetry assesses redox potentials (e.g., Fe²⁺/Fe³⁺ couples). X-ray crystallography (using SHELX for refinement) resolves coordination geometry, with bond lengths and angles indicating electronic effects of the nitrile group .
- Example : Fe(II) complexes exhibit LMCT bands at ~450 nm and redox potentials shifted by 0.2 V compared to unsubstituted bipyridine ligands .
Advanced Research Questions
Q. How do substituents at the 5-position influence the electronic properties of this compound metal complexes?
- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of the nitrile group. Spectroscopic and electrochemical data are correlated with computational results to validate π-backbonding interactions. For example, nitrile substituents lower LUMO energies, enhancing catalytic activity in photoredox reactions .
- Data Contradiction : Experimental redox potentials may deviate from DFT predictions due to solvent effects, requiring corrections using continuum solvation models .
Q. What strategies resolve crystallographic ambiguities in this compound complexes with disordered ligands?
- Methodology : SHELXL refinement tools (e.g., PART, SUMP) partition disordered atoms. Twinning detection (via PLATON) and high-resolution data (≤0.8 Å) improve model accuracy. For example, a Fe(II)-bipyridine complex with a radical anion ligand required iterative refinement to resolve bond-length alternations .
- Case Study : A study on [Fe(bpy)(mes)₂]⁻ achieved a final R-factor of 0.032 by refining anisotropic displacement parameters and applying extinction corrections .
Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled in structural assignments?
- Methodology : Multi-technique validation: X-ray crystallography provides definitive bond connectivity, while ¹H/¹³C NMR assigns solution-state conformers. Dynamic NMR can detect fluxional behavior in nitrile-containing complexes. For ambiguous cases, NOESY or HSQC correlations resolve positional isomerism .
- Example : A nitrile-substituted bipyridine ligand showed discrepancies in aromatic proton shifts due to crystal packing effects, resolved via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
